N-[2-(Nitroacetyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Nitroacetyl)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to an acetyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Nitroacetyl)phenyl]acetamide typically involves the nitration of acetanilide followed by acetylation. One common method involves the reaction of acetanilide with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration of the acetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the quality and yield of the product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Nitroacetyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Nitroacetyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Nitroacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the nitro group.
N-Phenylacetamide: Similar structure but lacks both the nitro and acetyl groups.
Nitrobenzene: Contains a nitro group attached to a benzene ring but lacks the acetylamide functionality.
Uniqueness
N-[2-(Nitroacetyl)phenyl]acetamide is unique due to the presence of both nitro and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63892-07-9 |
---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[2-(2-nitroacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-9-5-3-2-4-8(9)10(14)6-12(15)16/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
LUAGSMXFLMUHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.